molecular formula C7H14ClNO4 B000599 Sevelamer carbonate CAS No. 845273-93-0

Sevelamer carbonate

Cat. No. B000599
M. Wt: 211.64 g/mol
InChI Key: PADGNZFOVSZIKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of sevelamer carbonate involves the cross-linking of polyallylamine with chlorosulfonic acid, which is then further processed to replace chloride ions with carbonate ions. This modification from its predecessor, sevelamer hydrochloride, aims at reducing the potential for metabolic acidosis, a common side effect associated with the hydrochloride form. Sevelamer carbonate's synthesis underscores the pharmaceutical industry's effort in improving drug efficacy while minimizing adverse effects.

Molecular Structure Analysis

Sevelamer carbonate's molecular structure is characterized by its backbone of cross-linked polyallylamine, which is functionalized with multiple amine groups. These amine groups are key to its phosphate-binding capability. The presence of carbonate as the counterion instead of chloride is a significant attribute that contributes to its safety profile, particularly in avoiding metabolic acidosis. The structural analysis of sevelamer carbonate reveals its complex design aimed at maximizing phosphate binding while being inert and non-absorbable.

Chemical Reactions and Properties

The primary chemical reaction of sevelamer carbonate is its interaction with dietary phosphate in the gastrointestinal tract. It forms non-absorbable complexes with phosphate, which are then excreted. This interaction is selective to phosphate ions, demonstrating the compound's specificity and efficiency as a phosphate binder. The chemical properties of sevelamer carbonate, including its stability in the gastrointestinal environment and insolubility in water and organic solvents, are pivotal in its function as a phosphate binder.

Physical Properties Analysis

Sevelamer carbonate is characterized by its amorphous nature and hygroscopic properties. These physical properties facilitate its action as a potent phosphate binder. The amorphous nature contributes to its large surface area, enhancing phosphate binding, while its hygroscopic property aids in the attraction and binding of phosphate ions.

Chemical Properties Analysis

Sevelamer carbonate's chemical properties, such as its high molecular weight and presence of multiple amine groups, underpin its efficacy as a phosphate binder. The carbonate impurity formation observed under atmospheric conditions underscores the need for careful handling and storage of the drug substance. The chemical interactions between sevelamer carbonate and phosphate ions, leading to the formation of non-absorbable complexes, are essential for its therapeutic action.

For detailed and further information on sevelamer carbonate, including its synthesis, molecular structure, chemical reactions, and properties, the following references provide comprehensive insights:

  • Berendt, R. T., Samy, R., Carlin, A., Pendse, A., Schwartz, P., Khan, M., & Faustino, P. (2012). Spectral differences among multiple manufacturers/lots of sevelamer HCl were observed by Fourier transform infrared spectroscopy, and further characterization was performed to identify the cause for these differences. The existence of a carbonyl-containing species, attributed to a carbonate impurity among samples, was demonstrated. Stability studies showed that this carbonate impurity formed spontaneously upon exposure of the drug substance to atmospheric water vapor and carbon dioxide, even under ambient conditions (Berendt et al., 2012).

  • Yang, Y., Mohammad, A., Berendt, R. T., Carlin, A., Khan, M., & Faustino, P. (2016). Developed an in vitro approach to determine the phosphate binding capacity of sevelamer hydrochloride and carbonate. The method addresses analytical validation characteristics such as linearity, accuracy, precision, stability, and selectivity, demonstrating the in vitro phosphate binding efficacies and comparing them for two drug products and two APIs (Yang et al., 2016).

Scientific Research Applications

  • Phosphorus Metabolism and Cardiovascular Health : Sevelamer carbonate is effective in managing serum phosphorus levels in patients with CKD, both on and off dialysis. It has been found to offer benefits in controlling serum phosphorus, calcium-phosphorus product, and lipid profiles without causing hypercalcemia, a significant risk associated with calcium-based phosphate binders like calcium carbonate. Notably, sevelamer-treated patients showed less progression in coronary artery and aortic calcification, highlighting its potential role in cardiovascular health (Braun et al., 2004; Ketteler et al., 2008).

  • Endothelial and Cardiovascular Risk Factors : Sevelamer carbonate is associated with pleiotropic effects, such as improving the serum lipid profile and attenuating endothelial and cardiovascular risk factors in CKD patients. This aspect is critical since cardiovascular issues are a leading cause of mortality in CKD patients (Perry & Plosker, 2014).

  • Metabolic Acidosis and Bicarbonate Levels : Studies have shown that sevelamer carbonate can lead to increased serum bicarbonate levels, which is beneficial in managing metabolic acidosis, a common complication in CKD patients. This is in contrast to sevelamer hydrochloride, which has been associated with reduced serum bicarbonate concentration (Fan et al., 2009; De Santo et al., 2006).

  • Impact on Diabetic Kidney Disease : Sevelamer carbonate has been studied for its effects on inflammation and advanced glycation end products in diabetic kidney disease. It has been found to reduce HbA1c, serum methylglyoxal, serum (ε)N-carboxymethyl-lysine, triglycerides, and 8-isoprostanes, indicating its beneficial role in managing complications associated with diabetes in CKD patients (Vlassara et al., 2012).

  • Mortality and Quality of Life : Initiating sevelamer treatment in hemodialysis patients who were previously treated with calcium-based phosphate binders has been associated with improved survival rates. This finding suggests a potential benefit of sevelamer carbonate in enhancing the quality of life and longevity in CKD patients undergoing hemodialysis (Komaba et al., 2017).

Safety And Hazards

Sevelamer may cause serious side effects. Stop using sevelamer and call your doctor at once if you have: choking, or trouble swallowing; black, bloody, or tarry stools; severe constipation with stomach pain; or constipation that gets worse or does not clear up .

properties

IUPAC Name

carbonic acid;2-(chloromethyl)oxirane;prop-2-en-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5ClO.C3H7N.CH2O3/c4-1-3-2-5-3;1-2-3-4;2-1(3)4/h3H,1-2H2;2H,1,3-4H2;(H2,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PADGNZFOVSZIKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN.C1C(O1)CCl.C(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carbonic acid;2-(chloromethyl)oxirane;prop-2-en-1-amine

CAS RN

845273-93-0
Record name Sevelamer carbonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=845273-93-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Allylamine polymer with 1-chloro-2,3-epoxypropane, carbonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sevelamer carbonate
Reactant of Route 2
Sevelamer carbonate
Reactant of Route 3
Sevelamer carbonate
Reactant of Route 4
Reactant of Route 4
Sevelamer carbonate
Reactant of Route 5
Sevelamer carbonate
Reactant of Route 6
Sevelamer carbonate

Citations

For This Compound
2,310
Citations
AB Pai, BM Shepler - Pharmacotherapy: The Journal of Human …, 2009 - Wiley Online Library
… and sevelamer carbonate in the … sevelamer carbonate, and metabolic acidosis. We also reviewed studies that evaluated the effects of sevelamer hydrochloride or sevelamer carbonate …
MM Barna, T Kapoian… - Annals of …, 2010 - journals.sagepub.com
OBJECTIVE To review the pharmacology, pharmacokinetics, clinical efficacy, safety data, and place in therapy of sevelamer carbonate for the treatment of hyperphosphatemia in …
Number of citations: 21 journals.sagepub.com
CM Perry, GL Plosker - Drugs, 2014 - Springer
… In the EU, sevelamer carbonate is approved in adult CKD patients who require … USA sevelamer carbonate is approved in adult CKD patients who require dialysis. Sevelamer carbonate …
Number of citations: 23 link.springer.com
V Savica, D Santoro, P Monardo… - … and Clinical Risk …, 2008 - Taylor & Francis
… Sevelamer carbonate is expected not to worsen metabolic … Therefore, sevelamer carbonate is expected to reduce … This paper reviews the evidence showing that sevelamer carbonate is …
Number of citations: 25 www.tandfonline.com
G Coppolino, S Lucisano, L Rivoli… - Therapeutic …, 2015 - Wiley Online Library
… hydrochloride (SH), sevelamer carbonate (SC) and lanthanum … Sevelamer carbonate had a greater capacity and rapidity to … (HCl), sevelamer carbonate and lanthanum carbonate on …
Number of citations: 15 onlinelibrary.wiley.com
J Delmez, G Block, J Robertson… - Clinical …, 2007 - europepmc.org
… sevelamer carbonate and sevelamer hydrochloride treatment, respectively. Sevelamer carbonate … /-24.9 mg/dl, respectively, during sevelamer carbonate treatment and 139.0+/-33.6 and …
Number of citations: 131 europepmc.org
S Fan, C Ross, S Mitra, P Kalra, J Heaton… - Nephrology Dialysis …, 2009 - academic.oup.com
… Sevelamer carbonate powder and sevelamer hydrochloride tablets are equivalent in … Bicarbonate levels improved only during sevelamer carbonate treatment. Sevelamer carbonate …
Number of citations: 61 academic.oup.com
B Ruggiero, M Trillini, L Tartaglione, S Rotondi… - American Journal of …, 2019 - Elsevier
… We investigated whether the phosphate binder sevelamer carbonate may enhance the … The current study shows that sevelamer carbonate treatment reduced urinary phosphate …
Number of citations: 19 www.sciencedirect.com
S Fishbane, J Delmez, WN Suki, SK Hariachar… - American journal of …, 2010 - Elsevier
… In addition, 4 (3%) sevelamer carbonate–treated patients experienced stimulation of the … taste with sevelamer carbonate powder. A greater percentage of sevelamer carbonate powder–…
Number of citations: 39 www.sciencedirect.com
D Pierce, S Hossack, L Poole… - Nephrology Dialysis …, 2011 - academic.oup.com
… Lanthanum carbonate and sevelamer carbonate are non-… sevelamer carbonate on the bioavailability of oral calcitriol. … Thus, we considered a daily dose of sevelamer carbonate of …
Number of citations: 51 academic.oup.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.